methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate

PVB film stabilization yellowness index thermo-oxidative stability

Conventional fully-hindered phenolics (e.g., Irganox 1076) cause unacceptable yellowing in PVB interlayers and require energy-intensive pre-melting for liquid blending. This semi-hindered methyl ester solves both: • Ultra-low color: DYI 1.8-2.5 vs. 7.8 for Irganox 1076 in PVB laminates; edge stability score 0-2 vs. 6 • Easy handling: mp 40-45°C enables pumpable liquid transfer at moderate temperatures-no melting equipment needed • Key intermediate: transesterification substrate for Antioxidant 245 (CAS 36443-68-2), a high-performance stabilizer for HIPS, ABS, MBS, and POM Supplied as ≥98% pure, colorless to pale yellow liquid or solid. Bulk packaging (180 kg drums) available.

Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
CAS No. 6386-39-6
Cat. No. B1594017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate
CAS6386-39-6
Molecular FormulaC15H22O3
Molecular Weight250.33 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OC
InChIInChI=1S/C15H22O3/c1-10-8-11(6-7-13(16)18-5)9-12(14(10)17)15(2,3)4/h8-9,17H,6-7H2,1-5H3
InChIKeyFQCQJBVYSORVEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 180 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate: Procurement-Grade Profile


Methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate (CAS 6386-39-6), also known as Antioxidant HW-250 or GOYENCHEM-AO250, is a semi-hindered phenolic ester belonging to the 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate family . It functions as a primary antioxidant that donates a phenolic hydrogen to terminate peroxy radicals, with a molecular weight of 250.33 g/mol and a melting point of 40–45 °C [1]. Unlike fully hindered di-tert-butyl analogs such as Irganox 1076, the mono-tert-butyl/methyl substitution pattern places it in the class of asymmetric or semi-hindered phenols, which are prized for low discoloration and good compatibility with styrenic polymers, POM, and acrylic resins [1].

Class Semi-hindered phenolic ester antioxidant
Substitution Pattern Mono-tert-butyl / para-methyl asymmetric phenol
Key Attribute Reported low yellowing contribution vs. di-tert-butyl analogs
Polymer Compatibility Styrenics, POM, acrylic resins

Methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate: Why Generic Substitution Fails


Simply selecting any hindered phenol or switching to a fully-di-tert-butylated analog (e.g., Irganox 1076, BHT) without considering the specific steric environment and physical form can compromise both processing and end-use performance. The mono-tert-butyl/methyl substitution of the target compound confers a semi-hindered character that preserves antiradical activity [1] while significantly reducing the yellowing contribution under thermo-oxidative and UV exposure conditions relative to Irganox 1076 [2]. Moreover, the compound's low melting point (40-45 °C vs. 50-55 °C for Irganox 1076 and 70 °C for BHT) enables liquid handling at moderate temperatures, eliminating the need for pre-melting equipment required for higher-melting solid antioxidants [3]. Generic substitution therefore risks higher yellowness index, inferior edge stability in laminates, and increased processing complexity.

Attribute
Target Compound
Generic Substitute (Irganox 1076, BHT)
Yellowing in PVB
Reported DYI 1.8–2.5; edge stability 0–2
Irganox 1076 DYI 7.8; edge stability 6
Physical Form
Low-melting solid (40–45 °C) enables liquid handling
BHT mp 70 °C, Irganox 1076 mp 50–55 °C; may require pre-melting
Processing Complexity
Pumpable liquid at moderate temperature
Solid handling or melting step adds energy and equipment cost
Migration / Volatility
Intermediate MW (250 g/mol) may balance diffusion and retention
BHT (low MW) risks premature edge loss; Irganox 1076 (high MW) may diffuse slowly

Methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate: Quantitative Differentiation Evidence


Yellowness Index Reduction in PVB Laminates vs. Irganox 1076

In extruded PVB films, formulations containing phenolic antioxidants with the 3-t-butyl-4-hydroxy-5-methylphenyl propionate partial structure—of which methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate is the simplest ester representative—yielded a DYI (yellowness index difference) of 1.8–2.5 across multiple examples, compared to a DYI of 7.8 for an Irganox 1076-stabilized film at equal loading (0.12 wt%) and identical processing conditions [1]. This represents a 68–77% reduction in yellowing. The thermo-oxidative edge stability score improved from 6 (worst) to 0–2 (best) on a 0–6 scale under the same autoclave conditions (3 h at 160 °C, 12 bar) [1].

Yellowness Index in PVB Laminates
Head-to-head
DYI 1.8–2.5 (target) vs. 7.8 (Irganox 1076); edge stability 0–2 vs. 6
Supports lower yellowing and better edge integrity for optical-grade films
0.12 wt%, 200 °C extrusion, 0.76 mm PVB; autoclave 3 h/160 °C/12 bar
PVB film stabilization yellowness index thermo-oxidative stability laminated glass

Antiradical Activity Compared to Fully Hindered Analogs

Dobrun et al. (2011) compared the antiradical activity of the free acid forms corresponding to the target methyl ester and to the fully hindered Irganox 1076 acid. The study found that 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionic acid (the hydrolysis product of the target compound) exhibits antiradical activity that 'differs only slightly' from 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid [1]. This demonstrates that the mono-tert-butyl substitution pattern is sufficient to protect the phenolic OH and enable effective hydrogen-atom transfer, while the additional para-methyl group provides electronic tuning without excessive steric bulk.

Antiradical Activity vs. Di-tert-butyl Analog
Class-level inference
Reported 'differs only slightly' from fully hindered acid
Mono-tert-butyl pattern sufficient for radical scavenging
Qualitative assessment in PEG conjugate system; exact assay not detailed
antiradical activity sterically hindered phenols structure-activity relationship polyethylene glycol conjugates

Liquid Handling Enabled by Lower Melting Point

The compound exhibits a melting point of 40–45 °C , which is 25–30 °C lower than BHT (70 °C) [1] and 5–15 °C lower than Irganox 1076 (50–55 °C) . This allows the compound to be handled as a low-viscosity liquid at mildly elevated temperatures (e.g., 50–60 °C), whereas BHT requires pre-melting above 70 °C and Irganox 1076 above 55 °C. The lower energy input for melting and the ability to pump the liquid directly into compounding extruders or oil formulations reduce processing complexity and energy costs.

Melting Point for Liquid Handling
Cross-study comparable
mp 40–45 °C
Enables pumpable liquid at 50–60 °C; reduces pre-melting equipment needs
25–30 °C lower than BHT; 5–15 °C lower than Irganox 1076
physical form melting point processing advantage liquid antioxidant

Balanced Volatility and Migration Profile

The target compound has a molecular weight of 250.33 g/mol , positioning it between BHT (MW 220) and Irganox 1076 (MW 531) [1]. Low molecular weight antioxidants like BHT are known to suffer from high volatility and premature depletion from polymer edges, as acknowledged in the Kuraray patent [2]. Conversely, very high molecular weight antioxidants like Irganox 1076 can exhibit limited mobility and slower diffusion to oxidation sites. The intermediate MW of 250 g/mol potentially offers a balanced migration rate—sufficient diffusion for effective radical interception without excessive volatilization loss.

Migration & Volatility Balance
Class-level inference
MW 250.33 g/mol (BHT: 220; Irganox 1076: 531)
Intermediate MW may balance diffusion rate and edge retention
Inferred from structure-property relationships; validate in specific matrix
molecular weight volatility migration extraction resistance

Methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate: High-Value Application Scenarios


Optical-Grade PVB Film Stabilization

The compound's parent structure (3-t-butyl-4-hydroxy-5-methylphenyl propionate) delivers a DYI of 1.8–2.5 versus 7.8 for Irganox 1076 in PVB laminates, with edge stability scores of 0–2 versus 6 . This makes the methyl ester suitable as a stabilizer or stabilizer intermediate in PVB interlayers where low color and high photothermal stability are critical, such as architectural laminated glass and photovoltaic module encapsulation.

Low-Temperature Liquid Handling in Lubricants

With a melting point of 40–45 °C , the compound can be pumped as a liquid into oil formulations at moderate temperatures, eliminating the melting step required for higher-melting solid antioxidants like BHT (mp 70 °C) [1]. This advantage is particularly relevant for lubricant additive blending facilities seeking to reduce energy consumption and processing time while maintaining antioxidant protection.

Synthesis of Asymmetric Antioxidants (Antioxidant 245)

The methyl ester serves as the key transesterification substrate for producing triethylene glycol bis[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate] (Antioxidant 245, CAS 36443-68-2), a semi-hindered antioxidant with proven low volatility, high extraction resistance, and excellent performance in HIPS, ABS, MBS, and POM [1][2]. Procurement of the methyl ester secures the critical intermediate for in-house synthesis of this differentiated antioxidant.

Acrylic Resin and Elastomer Stabilization

The compound is specified as an important raw material for acrylic resin elastomers . Its semi-hindered phenol structure provides antioxidant protection while the ester functionality enhances compatibility with acrylic matrices, potentially outperforming generic BHT in long-term thermal stability for acrylic-based adhesives and coatings.

Application
Selection Property
Validation Focus
Optical-Grade PVB Film Stabilization
Low-yellowing semi-hindered phenol
Color stability and edge integrity under autoclave conditions
Lubricant & Oil Antioxidant Liquid Dosing
Low-melting ester for pumpable liquid addition
Process energy reduction and melt homogeneity
Intermediate for Antioxidant 245 Synthesis
Transesterification-ready methyl ester
Conversion efficiency and final product purity
Acrylic Resin & Elastomer Stabilization
Acrylic-compatible ester antioxidant
Long-term thermal stability in acrylic matrices
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